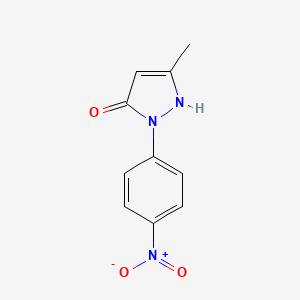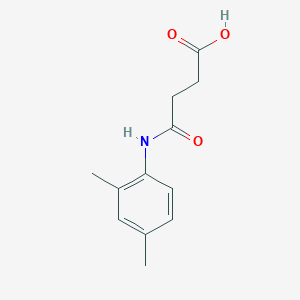![molecular formula C13H12N2O3S B1298803 Ácido 4-oxo-4-[(4-fenil-1,3-tiazol-2-il)amino]butanoico CAS No. 71576-04-0](/img/structure/B1298803.png)
Ácido 4-oxo-4-[(4-fenil-1,3-tiazol-2-il)amino]butanoico
Descripción general
Descripción
4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound that is structurally related to several other 4-oxo butanoic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds mentioned in the provided papers include 4-oxo-4-phenyl butanoic acid and 4-oxo-4-(pyridin-3-ylamino)butanoic acid, which have been studied for their kinetics of oxidation and molecular structure, respectively .
Synthesis Analysis
The synthesis of related compounds, such as 4-(3-Amino-2-carboxy phenyl) butanoic acid, involves multiple steps including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions . These methods are noted for their low cost and suitability for industrial-scale production. Although the specific synthesis of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. The molecule features a bent side chain and strong hydrogen bonding that contributes to a two-dimensional zig-zag sheet structure, which is further stabilized by additional interactions to form a three-dimensional supramolecular structure . These findings suggest that the molecular structure of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid could also exhibit interesting hydrogen bonding patterns and supramolecular arrangements.
Chemical Reactions Analysis
The kinetics of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate (BIFC) has been studied, revealing that the reaction is first order with respect to BIFC, the 4-oxo acid, and H+ ions. The presence of oxalic acid and the proportion of acetic acid in the solvent medium were found to significantly affect the reaction rate. Thermodynamic parameters were also determined, providing insights into the reaction mechanism . These findings could inform the understanding of chemical reactions involving 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid, as the presence of similar functional groups may lead to comparable reactivity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid are not provided, the studies on related compounds can offer some general insights. For instance, the strong hydrogen bonding observed in the crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid suggests that similar compounds may have significant solubility in polar solvents and could form stable crystalline structures . The reaction kinetics study of 4-oxo-4-phenyl butanoic acid indicates that the compound's reactivity is sensitive to the solvent composition and the presence of catalytic ions . These aspects are crucial for understanding the behavior of 4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid in various chemical environments.
Aplicaciones Científicas De Investigación
Actividad antimicrobiana
Se ha descubierto que los derivados del tiazol exhiben actividad antimicrobiana. Por ejemplo, se han utilizado en la síntesis de compuestos que han mostrado resultados antibacterianos comparables a la amoxicilina, un antibiótico de uso común . También poseen propiedades antifúngicas, y algunos conjugados sintéticos se están evaluando contra cepas como T. harzianum y A. niger .
Actividad anticancerígena
Los derivados del tiazol también se han utilizado en el desarrollo de fármacos anticancerígenos . Son una característica estructural prominente en una variedad de productos naturales y fármacos sintéticos, incluidos los que se utilizan para el tratamiento del cáncer .
Actividad antiviral
Los compuestos que contienen unidades de tiazol han mostrado actividad antiviral contra virus como el virus de la enfermedad de Newcastle . La actividad antiviral es casi comparable a la del conocido fármaco antiviral comercial, Ribavirina .
Actividad anti-Alzheimer
Se ha descubierto que los derivados del tiazol poseen actividad anti-Alzheimer . Tienen el potencial de activar o detener vías y enzimas bioquímicas o estimular o bloquear receptores en sistemas biológicos .
Actividad antidiabética
Se ha descubierto que los derivados del tiazol poseen propiedades antidiabéticas . Tienen el potencial de influir en las vías bioquímicas relacionadas con la diabetes .
Actividad antiinflamatoria
Se ha descubierto que los derivados del tiazol poseen propiedades antiinflamatorias . Se han utilizado en la síntesis de fármacos antiinflamatorios .
Actividad antioxidante
Se ha descubierto que los derivados del tiazol poseen propiedades antioxidantes . Tienen el potencial de neutralizar los radicales libres dañinos en el cuerpo .
Aplicaciones industriales
Además de sus usos medicinales, los derivados del tiazol también tienen aplicaciones industriales. Se han utilizado en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los colorantes, los pigmentos y los cromóforos .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole compounds generally exhibit their effects through various mechanisms depending on their specific structure and the biological target they interact with .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Direcciones Futuras
Thiazoles and their derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives with improved pharmacological properties and lesser side effects .
Propiedades
IUPAC Name |
4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c16-11(6-7-12(17)18)15-13-14-10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUMSHBCQCDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80992131 | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71576-04-0 | |
| Record name | Butanoic acid, 4-oxo-4-((4-phenyl-2-thiazolyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-[(4-phenyl-1,3-thiazol-2-yl)imino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80992131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)


![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)
![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)







